molecular formula C8H4BrF3N2 B1410743 2-Bromo-5-cyano-4-(trifluoromethyl)aniline CAS No. 1805594-39-1

2-Bromo-5-cyano-4-(trifluoromethyl)aniline

Cat. No.: B1410743
CAS No.: 1805594-39-1
M. Wt: 265.03 g/mol
InChI Key: SLJRALRYFDWINT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-cyano-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H4BrF3N2 It is a derivative of benzonitrile, featuring an amino group at the 5-position, a bromo group at the 4-position, and a trifluoromethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-5-cyano-4-(trifluoromethyl)aniline typically involves multi-step synthetic routes One common method starts with the bromination of 2-(trifluoromethyl)benzonitrile to introduce the bromo group at the 4-positionThe reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of safer reagents and environmentally friendly solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-cyano-4-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromo group .

Scientific Research Applications

2-Bromo-5-cyano-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and inflammatory diseases.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, making it a valuable compound in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-cyano-4-(trifluoromethyl)aniline is unique due to the presence of all three functional groups (amino, bromo, and trifluoromethyl) on the benzonitrile core. This combination of groups imparts distinct chemical reactivity and biological activity, making it a versatile compound in various fields of research.

Properties

IUPAC Name

5-amino-4-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-2-5(8(10,11)12)4(3-13)1-7(6)14/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJRALRYFDWINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-cyano-4-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-cyano-4-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-5-cyano-4-(trifluoromethyl)aniline
Reactant of Route 4
2-Bromo-5-cyano-4-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-5-cyano-4-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-5-cyano-4-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.